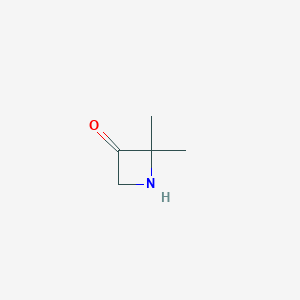
2,2-Dimethylazetidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylazetidin-3-one: is a four-membered lactam with the molecular formula C₅H₉NO It is a derivative of azetidinone, characterized by the presence of two methyl groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylazetidin-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2,2-dimethyl-1,3-dibromopropane with sodium amide in liquid ammonia can yield this compound. Another method involves the reduction of 2,2-dimethyl-3-oxobutanenitrile using lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves the optimization of these synthetic routes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylazetidin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Oxidation typically yields oxo derivatives.
Reduction: Reduction can produce amine derivatives.
Substitution: Substitution reactions result in various N-substituted azetidinones.
Scientific Research Applications
2,2-Dimethylazetidin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a scaffold for drug design.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethylazetidin-3-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
- 1-Acetyl-2,2,4,4-tetramethylazetidin-3-one
- 1-Benzoylazetidin-3-one
- 1-t-Butyl-2,2-dimethylazetidin-3-one
Comparison: 2,2-Dimethylazetidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C5H9NO |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
2,2-dimethylazetidin-3-one |
InChI |
InChI=1S/C5H9NO/c1-5(2)4(7)3-6-5/h6H,3H2,1-2H3 |
InChI Key |
DUOQLFIRTVLKHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


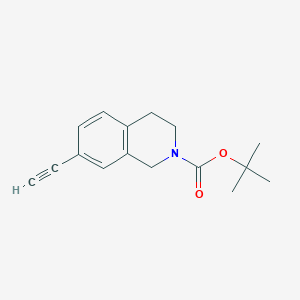
![Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13496749.png)
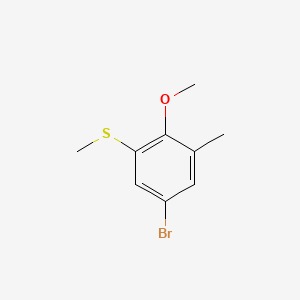
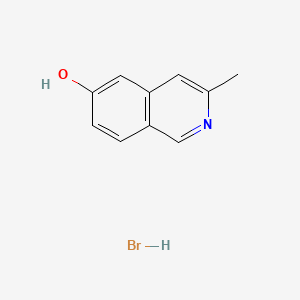
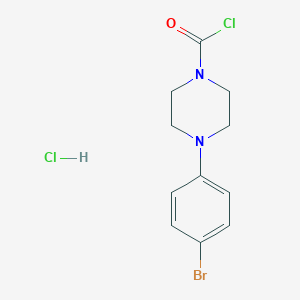
![N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride](/img/structure/B13496769.png)
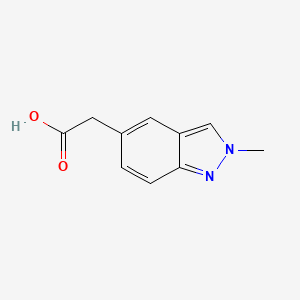

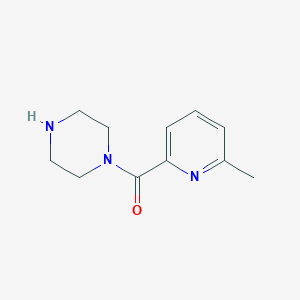
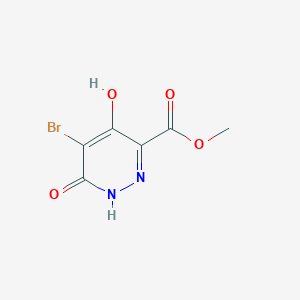
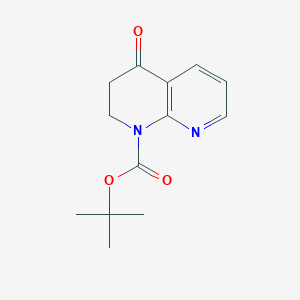
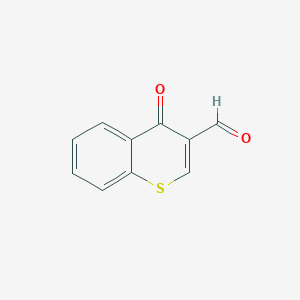
![tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate](/img/structure/B13496844.png)

